molecular formula C11H13NO4 B8804820 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene

Cat. No.: B8804820
M. Wt: 223.22 g/mol
InChI Key: JGFBGRHDJMANRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . It is characterized by the presence of two methoxy groups and a nitro group attached to a styrene backbone. This compound is typically found as a yellow crystalline solid and is known for its applications in organic synthesis and research.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

1,2-dimethoxy-4-(2-nitroprop-1-enyl)benzene

InChI

InChI=1S/C11H13NO4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-7H,1-3H3

InChI Key

JGFBGRHDJMANRR-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC(=C(C=C1)OC)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be synthesized through various methods. One common synthetic route involves the nitration of 3,4-dimethoxystyrene using nitric acid and a nitro source in an appropriate solvent . Another method is the Henry reaction, where benzaldehyde and nitromethane react to form the nitrostyrene compound . Industrial production methods often utilize these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, lithium aluminium hydride for reduction, and various catalysts for substitution reactions. Major products formed from these reactions include amines, nitro compounds, and substituted styrenes.

Scientific Research Applications

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-beta-methyl-beta-nitrostyrene involves its interaction with molecular targets and pathways. It can inhibit certain enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit platelet aggregation and protein tyrosine phosphorylation . The exact molecular targets and pathways are still under investigation, but its effects are believed to be concentration-dependent.

Comparison with Similar Compounds

3,4-Dimethoxy-beta-methyl-beta-nitrostyrene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.